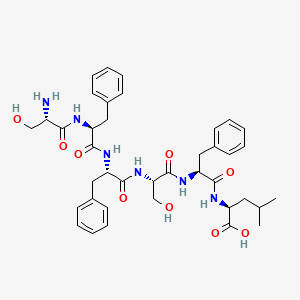![molecular formula C18H17ClN2O3S B14237207 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- CAS No. 540740-90-7](/img/structure/B14237207.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- is a compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has shown potential as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an appropriate amine in the presence of dry dichloromethane, lutidine, and a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Often involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting brain-type glycogen phosphorylase, which is crucial in glucose metabolism.
Industry: Utilized in the development of novel drugs and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting brain-type glycogen phosphorylase (PYGB). This inhibition helps regulate glucose metabolism, control cell apoptosis, and protect against hypoxia/reoxygenation injury in astrocytes. The molecular targets include PYGB and pathways involved in glucose metabolism and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other aromatic anilides and indole derivatives. For instance:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Another aromatic anilide with similar structural features.
Indole-3-carboxamide derivatives: These compounds share the indole core structure and exhibit various biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potential as a brain-type glycogen phosphorylase inhibitor .
Eigenschaften
CAS-Nummer |
540740-90-7 |
|---|---|
Molekularformel |
C18H17ClN2O3S |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
5-chloro-3-(4-propan-2-ylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-6-13(7-4-11)25(23,24)17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
InChI-Schlüssel |
RSANKUSJPOICTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


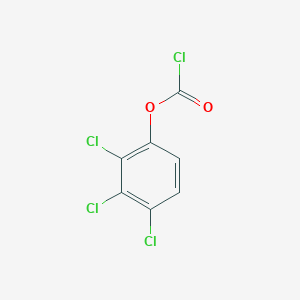
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
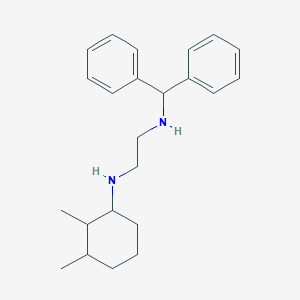
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
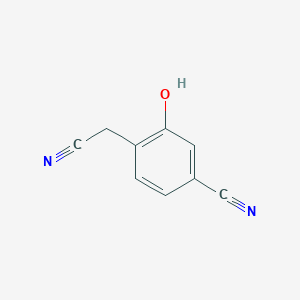
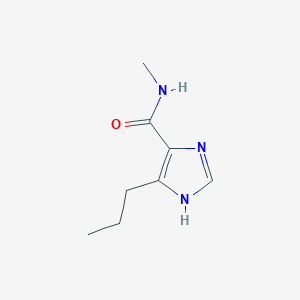
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
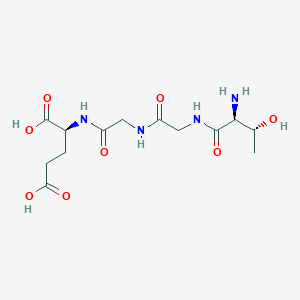
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
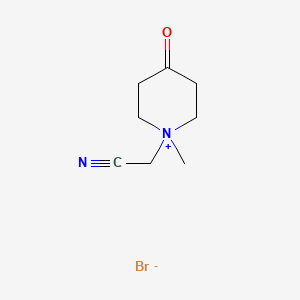
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
